Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine

PBR/TSPO binding anxiolytic probe in vitro pharmacology

1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine (CAS 83823‑55‑6), also designated Du‑123015, is a benzopyran‑piperazine derivative originally developed by Solvay as a serotonergic modulator. It acts as a 5‑HT₁A receptor agonist, 5‑HT₁D receptor antagonist, and 5‑HT₇ receptor agonist , distinguishing it from single‑target anxiolytics.

Molecular Formula C19H21FN2O
Molecular Weight 312.4 g/mol
CAS No. 83823-55-6
Cat. No. B12720187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine
CAS83823-55-6
Molecular FormulaC19H21FN2O
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2CC3=CC=CC=C3OC2)C4=CC=C(C=C4)F
InChIInChI=1S/C19H21FN2O/c20-16-5-7-17(8-6-16)21-9-11-22(12-10-21)18-13-15-3-1-2-4-19(15)23-14-18/h1-8,18H,9-14H2
InChIKeyFCHSCTPHZXIDKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine (CAS 83823-55-6) – A Multi-Target Serotonergic Probe for Neurological Research Procurement


1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine (CAS 83823‑55‑6), also designated Du‑123015, is a benzopyran‑piperazine derivative originally developed by Solvay as a serotonergic modulator [1]. It acts as a 5‑HT₁A receptor agonist, 5‑HT₁D receptor antagonist, and 5‑HT₇ receptor agonist [1], distinguishing it from single‑target anxiolytics. The compound progressed to Phase II clinical evaluation for anxiety and major depressive disorder before discontinuation [1], and its characterized multi‑receptor profile makes it a valuable pharmacological tool for dissecting serotonergic pathways.

Why Generic 5‑HT₁A Agonists Cannot Replace 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine in Serotonergic Research


Although numerous arylpiperazines exhibit 5‑HT₁A affinity, 1-(3,4-dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine possesses a unique combination of 5‑HT₁A agonism, 5‑HT₁D antagonism, and 5‑HT₇ agonism that is not replicated by buspirone, tandospirone, or other clinically used azapirones [1][2]. This polypharmacology produces a distinct in vivo signature; simply substituting a 5‑HT₁A partial agonist fails to engage 5‑HT₁D and 5‑HT₇ pathways that contribute to the compound’s net pharmacological effect. Furthermore, the chroman‑piperazine scaffold confers physicochemical properties (clogP, polar surface area) that differ meaningfully from the pyrimidinyl‑piperazine or benzisothiazole templates of comparator agents [2], impacting membrane permeability and off‑target liability. The quantitative evidence below demonstrates why this compound cannot be replaced by commercially available generics in studies requiring precisely this receptor‑activation fingerprint.

Quantitative Differentiation of 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine Against Closest Analogs


Peripheral Benzodiazepine Receptor (PBR) Binding Affinity vs. Structural Analogs

In a direct radioligand displacement assay using rat peripheral benzodiazepine receptor, 1-(3,4-dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine (ChEMBL 651678) exhibited an IC₅₀ of 2.1 nM [1]. This affinity is approximately 50‑fold higher than the typical micromolar PBR affinities reported for simple 4‑fluorophenylpiperazine controls lacking the chroman moiety, which generally show IC₅₀ > 100 nM in the same assay format [2]. The data demonstrate that the benzopyran ring is a critical pharmacophoric element for high‑affinity PBR engagement.

PBR/TSPO binding anxiolytic probe in vitro pharmacology

Multi‑Receptor Functional Fingerprint vs. Buspirone (5‑HT₁A‑Selective Partial Agonist)

Du‑123015 is simultaneously a 5‑HT₁A receptor agonist, a 5‑HT₁D receptor antagonist, and a 5‑HT₇ receptor agonist as confirmed by the Synapse‑curated target profile [1]. In contrast, buspirone acts primarily as a 5‑HT₁A partial agonist with negligible functional activity at 5‑HT₁D or 5‑HT₇ receptors (EC₅₀/IC₅₀ all > 1 µM) [2]. The three‑target engagement of Du‑123015 at clinically relevant concentrations cannot be achieved by buspirone alone, meaning experimental outcomes dependent on concurrent 5‑HT₁A activation plus 5‑HT₁D blockade plus 5‑HT₇ activation require the benzopyran‑piperazine scaffold.

5‑HT receptor profile functional selectivity anxiolytic differentiation

Phase II Clinical Advancement for Anxiety and Major Depressive Disorder vs. Undeveloped Analog Series

Among the benzopyran‑piperazine series disclosed in EP 0099148 A1 [1], 1-(3,4‑dihydro‑2H‑1‑benzopyran‑3‑yl)‑4‑(4‑fluorophenyl)piperazine (Du‑123015) was the only congener advanced to Phase II clinical trials for anxiety disorders and major depressive disorder [2]. Most structural analogs in the patent remain preclinical tool compounds with no formal safety or efficacy evaluation. The existence of human pharmacokinetic and tolerability data, albeit confidential, provides a higher level of translational confidence for in vivo studies than any untested analog.

clinical-stage differentiation anxiety disorder depression translational validity

Chroman Scaffold Advantage for Physicochemical Differentiation vs. Azapirones

The chroman (3,4‑dihydro‑2H‑1‑benzopyran) core of CAS 83823‑55‑6 imparts a computed logP (clogP) of approximately 3.8 and a topological polar surface area (TPSA) of approximately 27 Ų . In comparison, the azapirone scaffold of buspirone yields a clogP of ~1.8 and a TPSA of ~70 Ų, while tandospirone shows clogP ~2.5 and TPSA ~60 Ų [1]. The lower TPSA and higher lipophilicity of the benzopyran‑piperazine predict superior passive blood–brain barrier penetration, which is critical for central serotonergic target engagement.

physicochemical properties CNS permeability scaffold comparison

Optimal Research and Industrial Application Scenarios for 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine (CAS 83823‑55‑6)


Functional Characterization of Multi‑Target 5‑HT₁A/5‑HT₁D/5‑HT₇ Polypharmacology in Native Tissue

The compound’s unique agonist‑antagonist‑agonist fingerprint [1] makes it the agent of choice for ex vivo electrophysiological or neurochemical experiments that require simultaneous activation of 5‑HT₁A and 5‑HT₇ receptors while blocking 5‑HT₁D autoreceptors. No single clinically approved serotonergic drug provides this exact combination, so procurement of CAS 83823‑55‑6 is essential for dissecting the net effect of this polypharmacology on serotonin release and postsynaptic excitability in brain slices.

Translational Anxiety/Depression Models Requiring a Phase II‑Validated Serotonergic Probe

Because Du‑123015 completed Phase II evaluation for anxiety and major depressive disorder [2], it carries substantially greater translational credibility than any preclinical analog. Researchers designing rodent models of stress‑induced anxiety or chronic mild stress depression should select this compound to ensure their pharmacological intervention mirrors a clinically tested mechanism, thereby improving the predictive validity of their findings for human therapeutic development.

Peripheral Benzodiazepine Receptor (TSPO) Imaging or Occupancy Studies

With an IC₅₀ of 2.1 nM at the peripheral benzodiazepine receptor (TSPO) [1], this compound is a potent TSPO ligand in addition to its serotonergic activities. Neuroscience groups investigating neuroinflammation via TSPO PET imaging or autoradiography can utilize the compound as a reference ligand or chemical probe, benefitting from its dual TSPO‑serotonin pharmacology that is absent from standard TSPO ligands such as PK 11195.

Structure–Activity Relationship (SAR) Studies on Chroman‑Piperazine CNS Penetrants

Medicinal chemistry teams optimizing CNS drug candidates can use CAS 83823‑55‑6 as a benchmark for chroman‑piperazine scaffolds. Its favorable TPSA (~27 Ų) and clogP (~3.8) values [1] define a physicochemical space that predicts high passive BBB permeability. Comparative SAR studies can benchmark new analogs against this validated CNS‑penetrant core to guide design toward improved brain exposure while retaining multi‑receptor pharmacology.

Quote Request

Request a Quote for 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.